6-Chloropyridine-2-carboxamide
Overview
Description
6-Chloropyridine-2-carboxamide is a chemical compound with the molecular formula C6H5ClN2O . It is used in research and development . This compound is part of the pyridine family, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of 6-Chloropyridine-2-carboxamide and its derivatives has been a subject of research. For instance, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study reported the synthesis of N-[6-(4-butanoyl-5-methyl‑1H‑pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]‑1H‑indole-3-carboxamide (SAR216471) derivative as P2Y12 antagonist .
Molecular Structure Analysis
The molecular structure of 6-Chloropyridine-2-carboxamide can be analyzed using various methods. For instance, Fourier transform infrared, Fourier transform Raman, and UV–visible spectra can be recorded to determine structure parameters in the ground state .
Physical And Chemical Properties Analysis
6-Chloropyridine-2-carboxamide has a molecular weight of 156.57 . More detailed physical and chemical properties can be obtained from databases like PubChem .
Scientific Research Applications
Antimicrobial Activity
6-Chloropyridine-2-carboxamide derivatives have been studied for their potential as antimicrobial agents. Research shows that pyridine-bridged 2,6-bis-carboxamide Schiff's bases exhibit significant bactericidal and fungicidal activities, comparable to some reference antibiotic drugs (Al-Omar & Amr, 2010).
Antituberculosis Properties
Studies on substituted benzylsulfanyl pyridine-2-carboxamides have indicated their effectiveness against tuberculosis, including multi-drug-resistant strains. These compounds show a range of minimum inhibitory concentration values, suggesting potential in anti-TB drug development (Klimešová et al., 2012).
Synthesis and Chemical Studies
6-Chloropyridine-2-carboxamide has been used in the synthesis of various chemical compounds. For example, a facile method for synthesizing 2-arylimino-2,3-dihydropyrido[3,2-e]-1,3-thiazin-4-ones using 2-chloropyridine-3-carboxamides has been developed, showing the versatility of this compound in chemical reactions (Kobayashi et al., 2009).
Cation Binding Studies
Pyridine-2,6-carboxamides bearing naphthyl and anthryl residues have been used in cation binding studies. These compounds exhibit selective binding of lead(II) and copper(II), making them potentially useful in environmental and analytical chemistry (Łukasik et al., 2016).
Coordination Chemistry
6-Chloropyridine-2-carboxamide and its derivatives have been explored in coordination chemistry, forming complexes with various metal ions. This research has implications for understanding metal-binding sites in metalloproteins and enzymes, and for developing new materials and catalysts (Rajput & Mukherjee, 2013).
Biomedical Research
In biomedical research, derivatives of 6-Chloropyridine-2-carboxamide have been explored for their potential as inhibitors of gene expression and as agents with anticancer activities. These studies contribute to the development of new therapeutic strategies for various diseases (Palanki et al., 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-chloropyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-5-3-1-2-4(9-5)6(8)10/h1-3H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVBFKYXAXLZBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80990814 | |
Record name | 6-Chloropyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80990814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloropyridine-2-carboxamide | |
CAS RN |
70593-61-2 | |
Record name | 70593-61-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190685 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloropyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80990814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloropyridine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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